4-[Methyl(octadecyl)amino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(octadecyl)amino]benzaldehyde is an organic compound with the molecular formula C26H45NO. It is a derivative of benzaldehyde, where the hydrogen atom on the nitrogen of the amino group is replaced by a methyl group, and the nitrogen is further substituted with an octadecyl group. This compound is known for its unique structure, which combines the properties of an aldehyde and a long-chain alkylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(octadecyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with octadecylamine in the presence of a methylating agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium methoxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzaldehyde attacks the methylating agent, followed by the addition of octadecylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(octadecyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-[Methyl(octadecyl)amino]benzoic acid
Reduction: 4-[Methyl(octadecyl)amino]benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
4-[Methyl(octadecyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring long-chain alkylamines.
Mechanism of Action
The mechanism of action of 4-[Methyl(octadecyl)amino]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s effects on cellular pathways are mediated through its ability to modify proteins and other biomolecules via covalent bonding.
Comparison with Similar Compounds
4-[Methyl(octadecyl)amino]benzaldehyde can be compared with other similar compounds such as:
4-[Ethyl(methyl)amino]benzaldehyde: Similar structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
4-Aminobenzaldehyde: Lacks the long alkyl chain and methyl substitution, resulting in different chemical behavior and applications.
Benzaldehyde: The parent compound, which lacks the amino and alkyl substitutions, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of an aldehyde group with a long-chain alkylamine, providing a balance of reactivity and hydrophobicity that is valuable in various scientific and industrial contexts.
Properties
CAS No. |
117846-67-0 |
---|---|
Molecular Formula |
C26H45NO |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
4-[methyl(octadecyl)amino]benzaldehyde |
InChI |
InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27(2)26-21-19-25(24-28)20-22-26/h19-22,24H,3-18,23H2,1-2H3 |
InChI Key |
IRYBBAQPLIKGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.